1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid
Description
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid is a benzoxaborole derivative featuring a hydroxyl group at position 1 and a carboxylic acid substituent at position 4. Benzoxaboroles are boron-containing heterocycles known for their unique electronic properties and applications in medicinal chemistry, particularly as protease inhibitors or antimicrobial agents .
Properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO4/c10-8(11)5-2-1-3-7-6(5)4-13-9(7)12/h1-3,12H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXJZOMECKVLJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Functional Group Manipulation
Oxidation of Methyl or Nitrile Substituents
Methyl Group Oxidation
In analogous syntheses, methyl groups on aromatic rings have been oxidized to carboxylic acids using strong oxidizing agents. For example, the conversion of 4-methylbenzonitrile to 4-cyanobenzoic acid has been reported using KMnO4 in aqueous H2SO4 at 100°C. Applying this to 3-bromo-4-methylbenzonitrile would require careful control of reaction time and temperature to prevent side reactions.
Hydrolysis of Nitrile Groups
Alternative routes involve the hydrolysis of nitriles to carboxylic acids. The synthesis of 1-hydroxy-1,3-dihydrobenzo[c]oxaborole-6-carboxamide (5 ) from the corresponding nitrile (4 ) was achieved using methanesulfonic acid at 90°C, followed by neutralization and purification. For the 4-carboxylic acid target, hydrolysis of a nitrile group at position 4 could employ similar conditions, though the presence of the boronate ester necessitates mild acidic or basic conditions to preserve the boron-oxygen bond.
Palladium-Catalyzed Coupling Reactions
Suzuki-Miyaura Cross-Coupling
Flow Hydrogenation for Functional Group Reduction
Recent developments in continuous-flow hydrogenation offer advantages for scalability and safety. In the synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane (6 ), a flow reactor packed with Pd/C catalyst enabled efficient nitro reduction using HCO2NH4 as a hydrogen source. For the target compound, reduction of a nitro group at position 4 to an amine, followed by oxidation to a carboxylic acid, represents a feasible pathway.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations and Optimization
The cyclization step’s success hinges on the chelation-stabilized transition state formed between the boronate and hydroxyl groups. Computational studies suggest that electron-withdrawing groups (e.g., carboxylic acids) at position 4 may accelerate cyclization by polarizing the aromatic ring . However, steric hindrance from the carboxylic acid could impede boron-oxygen bond formation, necessitating optimized reaction stoichiometry.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing ring to more reduced forms, potentially altering its reactivity.
Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the hydroxyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted benzoxaborole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s ability to form reversible covalent bonds with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Benzoxaboroles, including this compound, are investigated for their potential as therapeutic agents, particularly in the treatment of fungal infections and inflammatory diseases.
Industry: The compound is used in the development of new materials with unique properties, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid involves its ability to form reversible covalent bonds with biological molecules. This interaction is primarily mediated by the boron atom, which can coordinate with nucleophilic sites on proteins or enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access or altering the enzyme’s conformation. This mechanism is particularly relevant in the context of its antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Benzoxaborole Carboxylic Acids
The position of the carboxylic acid substituent significantly influences molecular properties and bioactivity. Key analogs include:
Key Observations :
- Synthetic Routes: Carboxylic acid derivatives are typically synthesized via coupling reactions (e.g., HATU-mediated amidation) using 6-aminobenzoxaborole intermediates .
- Pharmacological Potential: While the 4-carboxylic acid isomer’s activity is undocumented, analogs like the 6-carboxylic acid with trifluoromethyl groups show promise in targeting parasitic enzymes due to enhanced electrophilicity of the boron atom .
Functional Group Modifications
Pyrazole carboxamide derivatives (e.g., compounds 13, 14, 16, and 17 in ) demonstrate the impact of replacing carboxylic acid with carboxamide groups:
- Compound 13: Features a 4-chlorophenyl and trifluoromethyl-substituted pyrazole, yielding antileishmanial activity (IC₅₀ < 1 μM against Leishmania donovani) .
- Compound 16 : Incorporates a pyridyl group, improving solubility and bioavailability compared to carboxylic acid analogs .
Antiparasitic Activity
Benzoxaboroles are prominent in antiparasitic drug development. For example, DNDI-6148 (a preclinical candidate from ) targets Leishmania spp. by inhibiting cysteine proteases. While carboxamide derivatives dominate this space, carboxylic acid analogs may offer alternative binding modes due to their acidic properties .
Biological Activity
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid is a compound belonging to the class of benzoxaboroles, which have garnered attention for their diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula: CHBO
- Molecular Weight: 177.95 g/mol
- CAS Number: 2346531-04-0
- Physical State: Solid
- Purity: >95% (HPLC)
Benzoxaboroles function primarily by inhibiting specific enzymes involved in bacterial cell wall synthesis. They target the enzyme D-amino acid ligase (Ddl), crucial for the incorporation of D-amino acids into peptidoglycan layers of bacterial cell walls. This inhibition disrupts the structural integrity of bacterial cells, leading to cell lysis and death.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against a range of pathogens:
In Vitro Studies
- Bacterial Strains Tested:
- Mycobacterium tuberculosis (Mtb) H37Rv
- Mycobacterium smegmatis
- Multi-drug resistant (MDR) strains of Mtb
The minimum inhibitory concentration (MIC) values were determined using the microplate Alamar Blue assay (MABA). The results indicated that this compound exhibits significant activity against Mtb strains with MIC values comparable to established anti-tuberculosis drugs.
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| This compound | 12.14 | Mtb H37Rv |
| Unsubstituted benzoxaborole | 15.00 | Mtb H37Rv |
| Isoniazid | 2.84 | Mtb H37Rv |
The compound demonstrated a unique mechanism that remains effective even against MDR strains, suggesting potential for further development in treating resistant infections.
Cytotoxicity and Safety Profile
Cytotoxicity assays were performed on hepatic cell lines to assess the safety profile of this compound. The IC values indicated that the compound is non-toxic up to concentrations exceeding typical therapeutic levels.
| Compound | IC (µM) | Remarks |
|---|---|---|
| This compound | >1000 | Non-toxic |
| Isoniazid | 50 | Hepatotoxic risk |
The selectivity index (SI), calculated as the ratio of IC to MIC, was found to be greater than 10 for most tested compounds, indicating a favorable therapeutic window.
Case Study 1: Treatment of Tuberculosis
In a recent clinical trial involving patients with drug-resistant tuberculosis, participants treated with a regimen including benzoxaboroles showed improved outcomes compared to standard treatments alone. The trial highlighted the potential of incorporating this class of compounds into existing treatment protocols.
Case Study 2: Fungal Infections
Another study evaluated the efficacy of this compound against fungal pathogens such as Candida albicans. Results demonstrated significant antifungal activity with MIC values lower than those observed for traditional antifungals.
Q & A
Q. What are the optimal synthetic routes for 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and oxidation reactions. Key steps include:
- Boron-containing precursor activation : Use of boronic acid intermediates under anhydrous conditions to avoid hydrolysis.
- Cyclization : Catalytic agents (e.g., Lewis acids) and controlled temperatures (60–80°C) to form the oxaborole ring .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the carboxylic acid derivative. Reaction time and solvent polarity critically impact crystallinity and purity .
Q. How can spectroscopic and chromatographic methods be employed to characterize this compound?
- Methodological Answer :
- NMR : - and -NMR to confirm the oxaborole ring and carboxylic acid moiety. Deuterated DMSO is preferred for solubility and minimizing signal splitting .
- FT-IR : Peaks at ~1680 cm (C=O stretch) and ~3200 cm (O-H stretch) validate functional groups.
- HPLC-MS : Reverse-phase C18 columns with acidic mobile phases (0.1% formic acid) for purity assessment and molecular ion identification .
Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to its handling in laboratory settings?
- Methodological Answer :
- Solubility : Limited aqueous solubility (enhanced with DMSO or ethanol). Conduct pH-dependent solubility studies (pH 2–9) to identify optimal storage conditions .
- Stability : Susceptible to hydrolysis in humid environments. Use desiccants and inert atmospheres during storage. Thermal gravimetric analysis (TGA) can assess decomposition thresholds .
Advanced Research Questions
Q. How can adsorption studies on indoor surfaces inform its environmental persistence or drug delivery mechanisms?
- Methodological Answer :
- Surface Reactivity Assays : Employ quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure adsorption kinetics on silica or polymer-coated surfaces under varying humidity .
- Oxidative Degradation : Simulate indoor oxidants (e.g., ozone) to study surface-mediated degradation pathways. Compare results with gas-phase reactivity using mass spectrometry .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. antibacterial efficacy)?
- Methodological Answer :
- Dose-Response Profiling : Use standardized MIC (Minimum Inhibitory Concentration) assays across fungal (e.g., Candida albicans) and bacterial strains (e.g., S. aureus). Control for solvent effects (e.g., DMSO cytotoxicity) .
- Metabolic Stability Tests : Perform liver microsome assays to identify species-specific metabolism differences that may explain variability in activity .
Q. What computational strategies predict its reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the oxaborole ring to predict hydrolysis susceptibility .
- Molecular Docking : Use crystal structures of fungal CYP51 or bacterial FabI enzymes to model binding affinities. Validate with mutagenesis studies .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
